2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-5-nitrophenyl)propanamide
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-5-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C18H15N3O5 and its molecular weight is 353.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.10117059 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Research on the pharmacokinetics and metabolism of related propanamide derivatives, like selective androgen receptor modulators (SARMs), illustrates the importance of understanding how these compounds are absorbed, distributed, metabolized, and excreted in preclinical studies. For instance, studies have shown that SARMs exhibit low clearance, moderate distribution volume, and significant oral bioavailability in rats, highlighting the potential for similar compounds in therapeutic applications (Wu et al., 2006). These findings are crucial for predicting the behavior of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-5-nitrophenyl)propanamide in biological systems and its suitability for drug development.
Disease Treatment and Drug Development
The compound's structure, featuring the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety, is significant in medicinal chemistry, particularly in the design of inhibitors targeting specific proteins or enzymes involved in disease pathology. For example, derivatives of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety have been explored for their potential inhibitory activity against human immunodeficiency virus (HIV) integrase, although some studies have reported a lack of inhibitory effect, underscoring the challenges and opportunities in targeting viral enzymes for therapeutic interventions (Penta et al., 2013).
Analytical and Detection Techniques
The development of analytical techniques for detecting propanamide derivatives in pharmaceutical formulations underscores the relevance of this compound in quality control and drug safety. Methods involving electrospray ionization mass spectrometry (ESI-MS) have been employed to identify and quantify similar compounds, ensuring the integrity and efficacy of pharmaceutical products (Khan et al., 2015).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-5-nitrophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-10-7-8-12(21(25)26)9-15(10)19-16(22)11(2)20-17(23)13-5-3-4-6-14(13)18(20)24/h3-9,11H,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDWKQRLBZBAOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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